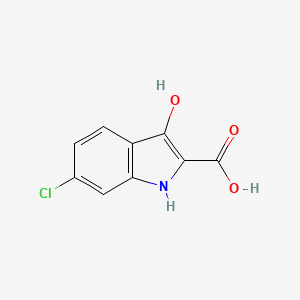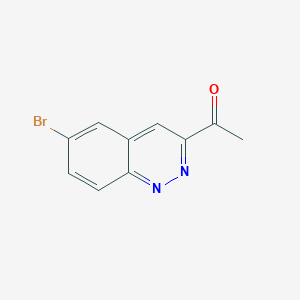
Cinnolin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-5-amine hydrochloride is an organic compound belonging to the class of heterocyclic amines. It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnolin-5-amine hydrochloride, typically involves the cyclization of arenediazonium salts, arylhydrazones, or arylhydrazines . One common method involves the reaction of arylhydrazones with suitable cyclizing agents under controlled conditions. For instance, the cyclization of arylhydrazones can be achieved using acidic or basic catalysts, often at elevated temperatures .
Industrial Production Methods
Industrial production of cinnoline derivatives may involve multi-step synthesis processes, starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cinnolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert cinnoline derivatives to dihydrocinnolines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrocinnolines, and various substituted cinnoline derivatives .
Aplicaciones Científicas De Investigación
Cinnolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of cinnolin-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the cinnoline derivative .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Phthalazine: Another isomeric compound with a similar bicyclic structure.
Uniqueness
Cinnolin-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
cinnolin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-2-1-3-8-6(7)4-5-10-11-8;/h1-5H,9H2;1H |
Clave InChI |
LHOHGAJCEYDVLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=NC2=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


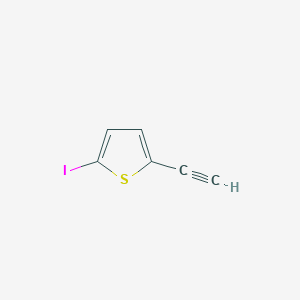
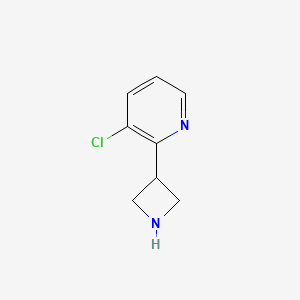
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
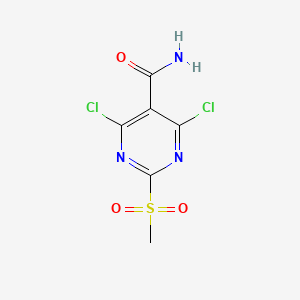
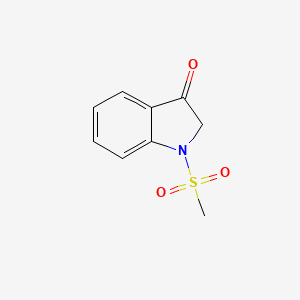
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
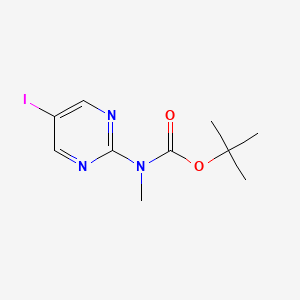

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
